![molecular formula C13H18N4O4S B2484625 Ethyl 2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylbutanoate CAS No. 330816-67-6](/img/structure/B2484625.png)
Ethyl 2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylbutanoate
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Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, including functional group transformations, protection/deprotection strategies, and purification techniques. For compounds similar to ethyl 2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylbutanoate, common methods might include nucleophilic substitution reactions where a sulfur-containing group is introduced into the molecule, or coupling reactions that involve linking purine derivatives with alkyl chains under specific conditions (Zare et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. These analyses can reveal the arrangement of atoms within the molecule, the configuration of its functional groups, and any interesting structural features such as intramolecular hydrogen bonds or stereochemistry (Dhandapani et al., 2017).
Scientific Research Applications
Photochromic Diarylethene Precursor
A study by Lvov et al. (2017) described a unique chemical transformation leading to photochromic diarylethene, which is a precursor that can produce photoactive compounds with desired properties and functions. This study highlights the application of similar chemical compounds in the development of photoactive materials, suggesting potential uses in materials science and optoelectronics (Lvov et al., 2017).
Synthesis of Poly(ethylene glycol) and Dioxolane Functional Groups
Research by Rossi et al. (2008) focused on synthesizing copolymers containing poly(ethylene glycol) and dioxolane functional groups, demonstrating the utility of ethyl-based compounds in polymer chemistry. This study provides insight into the role of such compounds in creating new polymer materials with specific properties for potential biomedical applications (Rossi et al., 2008).
Solubility Modeling in Organic Solvents
A study by Li et al. (2019) investigated the solubility of 2-amino-6-chloropurine, a compound structurally related to Ethyl 2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylbutanoate, in various organic solvents. This research is crucial for understanding the solubility behavior of similar compounds in different solvents, which is essential in pharmaceutical and chemical industries (Li et al., 2019).
Chemotherapeutic Agent Synthesis
A study by Markosyan et al. (2014) involved synthesizing compounds with antineoplastic properties. This research suggests the potential role of ethyl-based compounds in the development of new chemotherapeutic agents, highlighting their application in medicinal chemistry (Markosyan et al., 2014).
properties
IUPAC Name |
ethyl 2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O4S/c1-5-7(11(19)21-6-2)22-13-14-9-8(16(13)3)10(18)15-12(20)17(9)4/h7H,5-6H2,1-4H3,(H,15,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILSQPXHKXEMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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